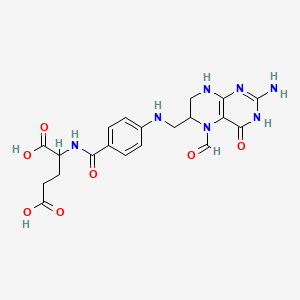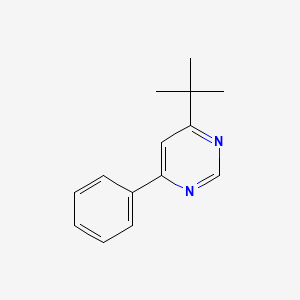
4-Tert-butyl-6-phenyl-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-6-phenyl-pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with tert-butyl and phenyl groups. Pyrimidines are known for their diverse biological activities and are found in many natural and synthetic compounds. The tert-butyl and phenyl substitutions on the pyrimidine ring can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-6-phenyl-pyrimidine can be achieved through various methods. One common approach involves the reaction of tert-butyl methyl ketone with tert-butyronitrile in the presence of a base . Another method includes the use of multicomponent reactions involving aldehydes, guanidine, and tert-butyl isocyanide . These reactions typically occur under mild conditions and can be catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-6-phenyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can lead to various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-6-phenyl-pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-6-phenyl-pyrimidine involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: A similar compound with three tert-butyl groups on the pyrimidine ring.
4-(4-tert-butylphenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile: A related compound with a similar structural motif.
Uniqueness
4-Tert-butyl-6-phenyl-pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and phenyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
4-tert-butyl-6-phenylpyrimidine |
InChI |
InChI=1S/C14H16N2/c1-14(2,3)13-9-12(15-10-16-13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clave InChI |
AWDDRRUVZGAKAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=NC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


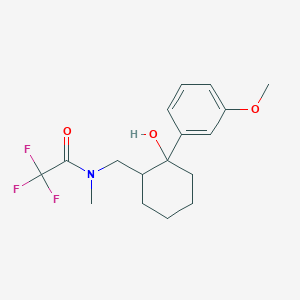

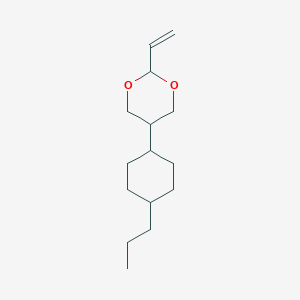
![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)
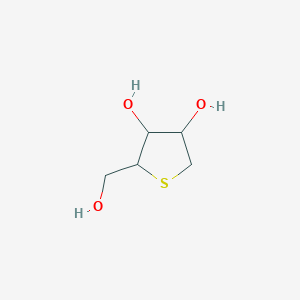
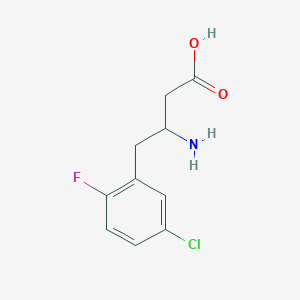
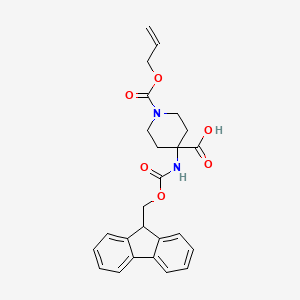
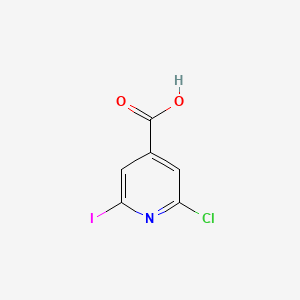
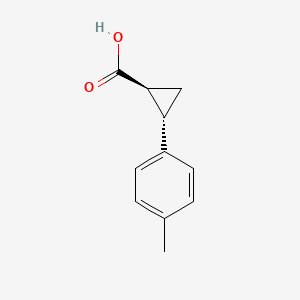
![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)
![[6,7-diacetyloxy-2-[[7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12288857.png)
